molecular formula C6H12O4 B14368628 Ethyl dimethoxyacetate CAS No. 90837-72-2

Ethyl dimethoxyacetate

Cat. No.: B14368628
CAS No.: 90837-72-2
M. Wt: 148.16 g/mol
InChI Key: JJNAVCJGVAXQIJ-UHFFFAOYSA-N
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Description

Ethyl dimethoxyacetate, also known as glyoxylic acid ethyl ester dimethyl acetal, is an organic compound with the molecular formula C6H12O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dimethoxyacetate can be synthesized through the reaction of glyoxylic acid with ethanol and methanol under acidic conditions. The reaction typically involves the formation of an acetal intermediate, which is then esterified to produce this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where glyoxylic acid is reacted with ethanol and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl dimethoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glyoxylic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Glyoxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl dimethoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a precursor for various organic transformations.

    Biology: It is employed in the preparation of fatty acid analogs for biological studies.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl dimethoxyacetate involves its reactivity as an acetal and ester. It can undergo hydrolysis to release glyoxylic acid and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl dimethoxyacetate can be compared with similar compounds such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl diethoxyacetate: Contains two ethoxy groups instead of methoxy groups.

    Ethyl acetate: A simpler ester with only one ester functional group.

Uniqueness: this compound is unique due to its dual acetal and ester functionalities, which provide it with a wide range of reactivity and applications in organic synthesis.

Biological Activity

Ethyl dimethoxyacetate (EDMA) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies surrounding EDMA, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is an ester with the molecular formula C6_{6}H12_{12}O4_{4}. Its structure consists of an ethyl group attached to a dimethoxyacetate moiety, which contributes to its reactivity and biological properties. The compound is typically synthesized through the transesterification of methoxyacetic acid with ethanol, leading to the formation of EDMA.

1. Antioxidant Properties

Recent studies have indicated that EDMA exhibits significant antioxidant activity. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may offer protective effects against various diseases, including cancer and neurodegenerative disorders.

Study Method Findings
DPPH AssayEDMA demonstrated a high scavenging effect on DPPH radicals, indicating strong antioxidant potential.
Reducing Power AssayThe compound exhibited notable reducing power compared to standard antioxidants.

2. Cytotoxic Effects

EDMA has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation in human cancer cells, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µg/mL) Effect
HCT116 (Colon Cancer)25Moderate cytotoxicity
MRC-5 (Fibroblast)>100Low cytotoxicity

The biological activity of EDMA may be attributed to its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. Research indicates that EDMA can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of EDMA derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to EDMA itself, suggesting a structure-activity relationship that merits further exploration .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of EDMA using a carrageenan-induced paw edema model in rodents. The results demonstrated that EDMA significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 2,2-dimethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4-10-5(7)6(8-2)9-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAVCJGVAXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565363
Record name Ethyl dimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90837-72-2
Record name Ethyl dimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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